4-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, which includes a five-membered ring with two adjacent nitrogen atoms, makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions, followed by cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
4-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 1-Phenyl-3-carbethoxypyrazolone
- Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate
Comparison: 4-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid stands out due to its unique ethyl and phenyl substitutions, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer different pharmacological profiles and synthetic utility .
Properties
CAS No. |
1282672-05-2 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-10(8-6-4-3-5-7-8)13-14-11(9)12(15)16/h3-7H,2H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
QIZILENABUNMRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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